

An In-depth Technical Guide to the Chemical Structure and Properties of Bumetrizole

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Bumetrizole (CAS No: 3896-11-5) is a benzotriazole-type ultraviolet (UV) light absorber, primarily utilized as a stabilizer in various polymers and organic materials to prevent photodegradation.[1] Its efficacy lies in its ability to absorb harmful UV radiation and dissipate the energy as heat, thereby protecting the material's integrity.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and analytical characterization of **Bumetrizole**.

Chemical Structure and Identification

Bumetrizole is chemically known as 2-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol.[2][3] Its structure features a phenolic ring substituted with a tert-butyl group and a methyl group, and a 5-chloro-benzotriazole moiety attached at the ortho position to the hydroxyl group.

Table 1: Chemical Identifiers for Bumetrizole



Identifier	Value
IUPAC Name	2-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol[2][3]
CAS Number	3896-11-5[2]
Molecular Formula	C17H18ClN3O[2]
Molecular Weight	315.8 g/mol [2]
SMILES	CC1=CC(=C(C(=C1)N2N=C3C=CC(=CC3=N2) Cl)O)C(C)(C)C[2]
InChI Key	OCWYEMOEOGEQAN-UHFFFAOYSA-N[2]
Synonyms	Tinuvin 326, UV-326, 2-(5-Chloro-2-benzotriazolyl)-6-tert-butyl-p-cresol[4]

Physicochemical Properties

Bumetrizole is a pale yellow, odorless solid at room temperature.[1] A summary of its key physicochemical properties is presented in Table 2.

Table 2: Physicochemical Properties of **Bumetrizole**

Property	Value
Melting Point	144-147 °C[1]
Boiling Point	460.4 °C at 760 mmHg[4]
Density	1.26 g/cm ³ [4]
Vapor Pressure	4.24E-09 mmHg at 25°C[4]
рКа	9.31 ± 0.48 (Predicted)[4]
Water Solubility	4 μg/L at 20°C[4]
Solubility	Slightly soluble in Chloroform, Ethyl Acetate, and Methanol[4]



Spectroscopic Properties

The structural features of **Bumetrizole** give rise to a characteristic spectroscopic profile, which is essential for its identification and quantification.

UV-Visible Spectroscopy

Bumetrizole exhibits strong absorbance in the UV region, which is fundamental to its function as a UV stabilizer. The UV absorption profile shows a maximum absorption (λmax) at approximately 340 nm.

Infrared (IR) Spectroscopy

The IR spectrum of **Bumetrizole** displays characteristic absorption bands corresponding to its functional groups. Key peaks include those for the O-H stretching of the phenolic hydroxyl group, C-H stretching of the alkyl and aromatic groups, C=C stretching of the aromatic rings, and C-N and N=N stretching of the benzotriazole ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of **Bumetrizole**. The ¹H NMR spectrum would show distinct signals for the aromatic protons, the phenolic hydroxyl proton, and the protons of the tert-butyl and methyl groups.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of **Bumetrizole**. The molecular ion peak [M]+ would be observed at m/z 315.8.

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate characterization of **Bumetrizole**.

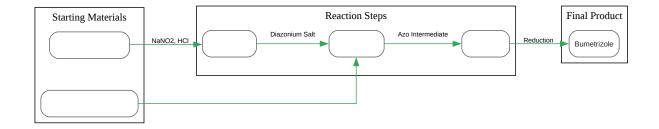
Synthesis of Bumetrizole

A common synthetic route for **Bumetrizole** involves a two-step process: diazotization followed by an azo coupling reaction.



Protocol:

- Diazotization: 4-chloro-2-nitroaniline is dissolved in an acidic solution (e.g., hydrochloric acid) and cooled to 0-5°C. A solution of sodium nitrite is then added dropwise to form the diazonium salt.
- Azo Coupling: The freshly prepared diazonium salt solution is slowly added to a cooled solution of 2-tert-butyl-4-methylphenol in an alkaline medium. The reaction mixture is stirred until the coupling is complete, resulting in the formation of an azo intermediate.
- Cyclization/Reduction: The azo intermediate is then subjected to a cyclization reaction, often involving reduction, to form the final **Bumetrizole** product.
- Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., isopropanol) to yield pure Bumetrizole.



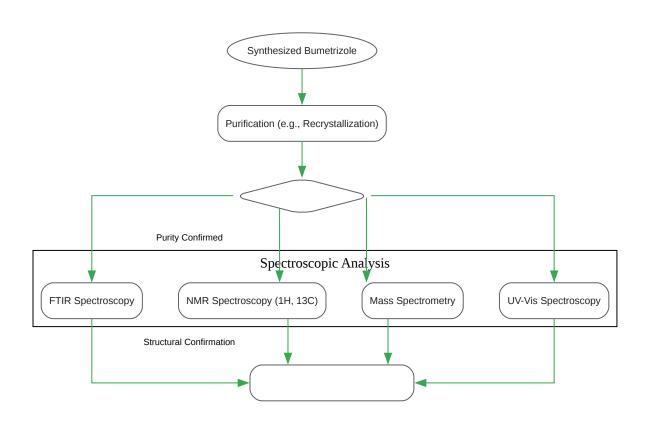
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Diagram 1: Synthesis workflow for **Bumetrizole**.

Analytical Characterization Workflow

A general workflow for the analytical characterization of synthesized **Bumetrizole** is outlined below.





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Diagram 2: General analytical workflow for **Bumetrizole**.

Fourier Transform Infrared (FTIR) Spectroscopy Protocol (KBr Pellet Method)

- Sample Preparation:
 - Thoroughly dry spectroscopic grade potassium bromide (KBr) in an oven to remove any moisture.
 - Weigh approximately 1-2 mg of the **Bumetrizole** sample and 100-200 mg of the dried KBr.
 - Grind the **Bumetrizole** and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained.[5]



Pellet Formation:

- Transfer the powdered mixture into a pellet die.
- Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.[6]

Data Acquisition:

- Place the KBr pellet in the sample holder of the FTIR spectrometer.
- Acquire the infrared spectrum over the desired range (e.g., 4000-400 cm⁻¹).
- Collect a background spectrum using a blank KBr pellet and subtract it from the sample spectrum.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

- Sample Preparation:
 - Dissolve 5-25 mg of the **Bumetrizole** sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[2]
 - Ensure the sample is fully dissolved. If necessary, filter the solution to remove any particulate matter.

Data Acquisition:

- Place the NMR tube in the spectrometer's probe.
- Tune and shim the instrument to optimize the magnetic field homogeneity.
- Acquire the ¹H NMR spectrum using appropriate parameters (e.g., number of scans, relaxation delay).
- Process the raw data by applying Fourier transformation, phase correction, and baseline correction.



• Reference the spectrum to an internal standard (e.g., tetramethylsilane, TMS).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol is adapted for the analysis of **Bumetrizole** in a biological matrix (plasma) and can be modified for other sample types.

- Sample Preparation (for Plasma):
 - To 50 μL of plasma sample, add an internal standard.
 - For the analysis of "free" Bumetrizole, perform a liquid-liquid extraction (LLE) or solidphase extraction (SPE).
 - For "total" Bumetrizole (free and conjugated), perform an acid hydrolysis step (e.g., with HCl at ~105°C) to deconjugate the metabolites, followed by neutralization and extraction.

· LC Separation:

- Inject the extracted sample onto a suitable HPLC or UPLC column (e.g., a C18 reversedphase column).
- Use a gradient elution with a mobile phase typically consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol).

MS/MS Detection:

- Use a tandem mass spectrometer equipped with an electrospray ionization (ESI) source,
 typically operated in positive or negative ion mode.
- Optimize the MS parameters (e.g., collision energy, precursor and product ion m/z) for Bumetrizole using a pure standard.
- Perform selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for quantification.



Conclusion

Bumetrizole is a well-characterized UV stabilizer with a distinct chemical structure and a range of measurable physicochemical and spectroscopic properties. The experimental protocols provided in this guide offer a foundation for the synthesis and rigorous analytical characterization of this compound. A thorough understanding of these properties and analytical methods is essential for its effective application in materials science and for ensuring quality control in its production and use.

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